molecular formula C16H12ClN3O B2950162 N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide CAS No. 571910-71-9

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide

Cat. No. B2950162
CAS RN: 571910-71-9
M. Wt: 297.74
InChI Key: WMARZZRGVMTWAG-UHFFFAOYSA-N
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Description

“N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . The quinoxaline moiety has various multifunctional properties and is present in several drugs currently used as antibiotics .


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

The 2,3-diphenylquinoxaline derivative was treated with an electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium, resulting in the formation of the desired final product, substituted quinoxaline sulfonamides .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “this compound” are not provided in the retrieved papers.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide in lab experiments include its potent anticancer, antiviral, and antibacterial activities. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the research on N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide include the development of more potent and selective analogs. The potential use of this compound as an anti-inflammatory agent also warrants further investigation. Additionally, the safety and efficacy of this compound in vivo need to be studied further to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide involves the reaction of 2-chlorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMARZZRGVMTWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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